

Application Notes and Protocols for Assessing CYP4A11 Activity with CAY10462

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Compound of Interest		
Compound Name:	CAY 10462 dihydrochloride	
Cat. No.:	B564408	Get Quote

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Introduction

Cytochrome P450 4A11 (CYP4A11) is a key enzyme in the metabolism of fatty acids, notably catalyzing the ω -hydroxylation of arachidonic acid to form 20-hydroxyeicosatetraenoic acid (20-HETE).[1] 20-HETE is a significant signaling molecule involved in the regulation of vascular tone and renal function, and has been implicated in cardiovascular diseases such as hypertension. Consequently, the modulation of CYP4A11 activity presents a promising therapeutic target. CAY10462 is a potent and selective inhibitor of CYP4A11, making it a valuable tool for studying the enzyme's function and for the development of novel therapeutics.

These application notes provide detailed protocols for assessing CYP4A11 activity and its inhibition by CAY10462, utilizing lauric acid as a substrate. Lauric acid is a well-established substrate for CYP4A11, which metabolizes it to 12-hydroxylauric acid. The formation of this metabolite serves as a reliable marker for CYP4A11 enzymatic activity.

Quantitative Data: Inhibition of CYP4A11

The following table summarizes the inhibitory potency of CAY10462 and other known inhibitors of CYP4A11. This data is essential for comparing the relative efficacy of different compounds and for designing inhibition assays.

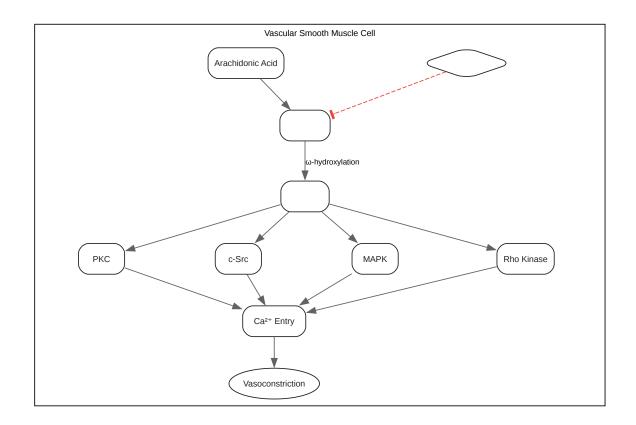


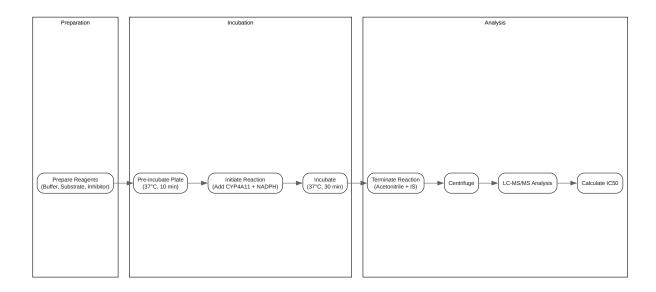
Inhibitor	IC50 Value	Target(s)	Notes
CAY10462	8.8 nM	CYP4A11	A highly selective inhibitor.
HET0016	42 nM	CYP4A11, CYP4B1, CYP4F2, CYP4F3B, CYP4V2	A pan-CYP4 inhibitor with off-target effects on CYP1A2 and CYP2C19.[2]
Plumbagin	1.7 μΜ	CYP4A11, other CYPs	A natural compound that inhibits multiple CYP enzymes.[3]
Epalrestat	1.82 μΜ	CYP4A11, Aldose Reductase	An aldose reductase inhibitor with off-target effects on CYP4A11.
17-Octadecynoic Acid (17-ODYA)	5.70 - 17.7 μM	CYP4A11, CYP4F2, CYP4F3B, CYP4F12	An irreversible inhibitor of several CYP4 enzymes.[2]

Signaling Pathway

The following diagram illustrates the central role of CYP4A11 in the 20-HETE signaling pathway and its implications in vascular function.









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